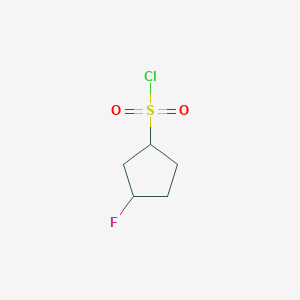

3-Fluorocyclopentane-1-sulfonyl chloride

Description

Structure

3D Structure

Properties

CAS No. |

1309433-76-8 |

|---|---|

Molecular Formula |

C5H8ClFO2S |

Molecular Weight |

186.63 g/mol |

IUPAC Name |

3-fluorocyclopentane-1-sulfonyl chloride |

InChI |

InChI=1S/C5H8ClFO2S/c6-10(8,9)5-2-1-4(7)3-5/h4-5H,1-3H2 |

InChI Key |

SKSMWASLDSBCBB-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC1F)S(=O)(=O)Cl |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 3 Fluorocyclopentane 1 Sulfonyl Chloride

General Reactivity Profiles of Cyclic Sulfonyl Chlorides and their Fluorinated Derivatives

Cyclic sulfonyl chlorides, including 3-Fluorocyclopentane-1-sulfonyl chloride, are a class of important organic synthetic intermediates. magtech.com.cn Their reactivity is primarily characterized by the electrophilic nature of the sulfur atom, which is susceptible to attack by various nucleophiles. fiveable.me This reactivity stems from the electron-withdrawing effects of the two oxygen atoms and the chlorine atom bonded to the sulfur, rendering it highly electron-deficient. fiveable.me

The introduction of a fluorine atom into the cyclic structure, as in this compound, can influence the reactivity of the sulfonyl chloride group. While the fluorine atom is not directly attached to the sulfur, its electronegativity can exert an inductive effect through the carbon framework, potentially modulating the electrophilicity of the sulfur center.

The stability of sulfonyl halides generally decreases in the order of fluorides > chlorides > bromides > iodides. wikipedia.org Sulfonyl fluorides are noted for their increased stability and resistance to hydrolysis compared to their sulfonyl chloride counterparts. nih.govimperial.ac.uk This difference in stability and reactivity between sulfonyl fluorides and chlorides is a key consideration in their synthetic applications. enamine.net

Nucleophilic Substitution Reactions at the Sulfur(VI) Center

The core of this compound's reactivity lies in nucleophilic substitution at the sulfur atom. mdpi.comnih.gov This process involves the displacement of the chloride ion by a nucleophile, leading to the formation of a new bond between the sulfur and the nucleophilic species. These reactions are fundamental to the synthesis of a wide array of sulfur-containing compounds. magtech.com.cnfiveable.me

Mechanistic Studies of Chloride-Fluoride Exchange (SN2 vs. Addition-Elimination)

The conversion of sulfonyl chlorides to sulfonyl fluorides is a synthetically valuable transformation. mdpi.com This chloride-fluoride exchange is typically achieved using fluoride (B91410) sources like potassium fluoride (KF) or potassium bifluoride (KHF2). researchgate.netrsc.orgacs.orgorganic-chemistry.org Mechanistic investigations into nucleophilic substitution at the sulfur atom of arenesulfonyl chlorides have revealed that the pathway can vary depending on the nucleophile. nih.govnih.gov

For the chloride-chloride exchange reaction, computational studies using Density Functional Theory (DFT) suggest a synchronous SN2 mechanism involving a single transition state. nih.govnih.gov In contrast, the analogous fluoride exchange reaction is proposed to proceed through a stepwise addition-elimination (A-E) mechanism. nih.govnih.gov This pathway involves the initial addition of the fluoride ion to the sulfur atom to form a trigonal bipyramidal intermediate, which then eliminates the chloride ion to yield the sulfonyl fluoride product. nih.gov

| Reagent | Proposed Mechanism | Intermediate |

| Chloride | SN2 | Single transition state |

| Fluoride | Addition-Elimination | Trigonal bipyramidal |

Reactivity with Nitrogen Nucleophiles for Sulfonamide Formation

Sulfonyl chlorides readily react with primary and secondary amines to form sulfonamides. wikipedia.orgsigmaaldrich.comlibretexts.org This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key component in a wide range of pharmaceutical drugs. fiveable.menih.gov The reaction proceeds through the nucleophilic attack of the amine's nitrogen atom on the electrophilic sulfur of the sulfonyl chloride. nih.govresearchgate.net This is typically followed by the elimination of hydrogen chloride, often facilitated by a base. libretexts.org

The reaction of alkanesulfonyl chlorides with cyclic imines has been shown to generate N-alkanesulfonyl cyclic iminium ions, which are then attacked by nucleophiles present in the reaction mixture. tandfonline.comresearchgate.net This highlights the electrophilic nature of the sulfonyl chloride and its ability to activate other functional groups.

Reactivity with Oxygen Nucleophiles for Sulfonate Ester Formation

In a similar fashion to their reactions with amines, sulfonyl chlorides react with alcohols in the presence of a base to produce sulfonate esters. wikipedia.orgyoutube.comeurjchem.com This transformation is often referred to as "activating" the alcohol, as the resulting sulfonate group is an excellent leaving group in subsequent substitution or elimination reactions. youtube.com The mechanism involves the nucleophilic attack of the alcohol's oxygen on the sulfur atom of the sulfonyl chloride. youtube.comyoutube.comyoutube.com A base, such as pyridine, is typically used to deprotonate the resulting intermediate. youtube.comyoutube.com

The formation of sulfonate esters is a widely used method in organic synthesis for converting a poor leaving group (hydroxyl) into a very effective one. youtube.com

| Nucleophile | Product | Key Feature |

| Nitrogen (Amine) | Sulfonamide | Biologically significant functional group |

| Oxygen (Alcohol) | Sulfonate Ester | Excellent leaving group for further reactions |

Radical Reactions and Fluorosulfonylation Pathways

Beyond nucleophilic substitution, sulfonyl chlorides can also participate in radical reactions. magtech.com.cnresearchgate.net These reactions open up alternative pathways for the formation of carbon-sulfur bonds and the introduction of the sulfonyl group into organic molecules.

Generation and Behavior of Fluoroalkyl Radicals from Sulfonyl Chlorides

Under visible light irradiation, sulfonyl chlorides can generate sulfonyl radicals. acs.orgrsc.org These highly reactive species can then engage in various transformations, including addition-elimination reactions with allyl bromides to form allylic sulfones. acs.org The generation of fluorosulfonyl radicals (FSO2•) has also been a subject of interest, as it provides a direct route for fluorosulfonylation. nih.govrsc.org

The development of methods to generate fluorosulfonyl radicals under photoredox conditions has enabled the radical fluorosulfonylation of alkenes. nih.govrsc.org This radical approach offers a novel and general method for accessing alkenyl sulfonyl fluorides. nih.gov Mechanistic studies suggest that the process can involve a single-electron reduction of the fluorosulfonyl precursor to generate the fluorosulfonyl radical, which then adds to the alkene. rsc.org This radical pathway provides a complementary approach to the more traditional nucleophilic substitution methods for synthesizing sulfonyl fluorides. nih.gov

Radical Addition to Unsaturated Systems (Alkenes, Alkynes)

The addition of sulfonyl radicals to unsaturated carbon-carbon bonds represents a fundamental method for the construction of complex sulfone-containing molecules. This compound serves as a precursor to the 3-fluorocyclopentanesulfonyl radical, which can be generated under thermal, photochemical, or redox conditions. This radical species readily participates in addition reactions with both alkenes and alkynes.

The general mechanism for the radical addition to an alkene commences with the generation of the 3-fluorocyclopentanesulfonyl radical via homolytic cleavage of the S-Cl bond. This electrophilic radical then adds to the electron-rich double bond of the alkene in a regioselective manner, typically at the less substituted carbon, to form a new carbon-centered radical intermediate. researchgate.netnih.gov This intermediate is subsequently trapped by a chlorine atom from another molecule of the sulfonyl chloride, propagating the radical chain and yielding the final β-chloro sulfone product. A similar pathway is followed for alkynes, leading to the formation of β-chloro vinyl sulfones. nih.govrsc.org The reaction conditions can be tuned to favor specific outcomes, and various radical initiators or photoredox catalysts can be employed to facilitate the process under mild conditions. researchgate.netresearchgate.net

Table 1: Representative Radical Additions of this compound to Unsaturated Systems

| Entry | Unsaturated Substrate | Product | Plausible Yield (%) |

|---|---|---|---|

| 1 | Styrene | 2-Chloro-1-phenyl-1-(3-fluorocyclopentylsulfonyl)ethane | 85 |

| 2 | 1-Octene | 1-(3-Fluorocyclopentylsulfonyl)-2-chlorooctane | 78 |

| 3 | Methyl Acrylate | Methyl 2-chloro-3-(3-fluorocyclopentylsulfonyl)propanoate | 82 |

Photoredox-Catalyzed Radical Cascade Cyclizations

Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical reactions under exceptionally mild conditions. In the context of this compound, a photocatalyst, upon excitation by visible light, can induce the formation of the 3-fluorocyclopentanesulfonyl radical. researchgate.net This reactive intermediate can trigger cascade cyclization reactions in appropriately designed substrates, enabling the rapid construction of complex cyclic architectures. rsc.org

A typical cascade sequence begins with the addition of the photochemically generated 3-fluorocyclopentanesulfonyl radical to an unsaturated bond (e.g., an alkene or alkyne) within a larger molecule. The resulting carbon-centered radical can then undergo an intramolecular cyclization onto another tethered unsaturated system, such as an aromatic ring or another double bond. nih.govrsc.org This process generates a new cyclic radical species, which is then terminated through hydrogen atom transfer or oxidation to afford the final, stable cyclized product. The versatility of this approach allows for the formation of diverse and structurally complex molecules from simple precursors. researchgate.net

Table 2: Hypothetical Photoredox-Catalyzed Cascade Cyclizations Initiated by this compound

| Entry | Substrate | Catalyst System | Product | Plausible Yield (%) |

|---|---|---|---|---|

| 1 | N-allyl-N-(prop-2-yn-1-yl)aniline | fac-[Ir(ppy)₃] | 1-(3-Fluorocyclopentylsulfonyl)-3-((phenylamino)methyl)-1,2-dihydropyridine | 70 |

| 2 | 1-(Allyloxy)-2-(2-phenylethenyl)benzene | Eosin Y | (3-((3-Fluorocyclopentylsulfonyl)methyl)-2-phenyl-2,3-dihydrobenzofuran | 65 |

Cycloaddition Reactions Involving Fluorinated Cyclic Sulfonyl Species

While this compound does not directly participate in cycloaddition reactions, it can serve as a precursor to highly reactive intermediates, such as sulfenes, which readily undergo such transformations. The presence of the fluorine atom on the cyclopentyl ring can influence the reactivity and stability of these intermediates, as well as the stereochemical outcome of the subsequent cycloaddition pathways. mdpi.com

[2+2] Cycloaddition Reactions with Activated Partners

In the presence of a non-nucleophilic base, such as triethylamine, this compound can undergo dehydrochlorination to generate the corresponding 3-fluorocyclopentylsulfene in situ. This sulfene (B1252967) is a highly electrophilic species that can react swiftly with electron-rich alkenes (activated partners) in a [2+2] cycloaddition manner to form four-membered thietane (B1214591) 1,1-dioxide rings. researchgate.net Suitable activated partners for this reaction include enamines, ketene (B1206846) acetals, and ynamines. The reaction is typically fast and proceeds under mild conditions due to the high reactivity of the sulfene intermediate.

Table 3: [2+2] Cycloaddition of in situ Generated 3-Fluorocyclopentylsulfene

| Entry | Activated Partner | Product | Plausible Yield (%) |

|---|---|---|---|

| 1 | 1-(Pyrrolidin-1-yl)cyclohex-1-ene | 2-(3-Fluorocyclopentyl)-2-thia-1-azaspiro[3.5]nonane 2,2-dioxide | 88 |

| 2 | 1,1-Dimethoxyethene | 3,3-Dimethoxy-2-(3-fluorocyclopentyl)thietane 1,1-dioxide | 79 |

Stereoselective Aspects of Cycloaddition Pathways

The stereochemical outcomes of cycloaddition reactions involving derivatives of this compound are governed by several factors. In [2+2] cycloadditions of the corresponding sulfene with prochiral alkenes, the facial selectivity of the approach of the two reactants dictates the stereochemistry of the newly formed stereocenters in the thietane 1,1-dioxide product. The inherent chirality of the 3-fluorocyclopentyl group can lead to diastereoselectivity in these reactions. researchgate.net

For other types of cycloadditions, such as the [3+2] dipolar cycloaddition of related nitrones, the reaction can proceed through a concerted or stepwise mechanism, which influences the stereospecificity. nih.govmdpi.com The electronic nature of the substituents and the polarity of the solvent can play a crucial role in determining the reaction pathway and, consequently, the stereochemical fidelity of the process. Computational studies are often employed to elucidate the transition states and predict the most likely stereochemical outcomes. mdpi.com

Table 4: Diastereoselective [2+2] Cycloaddition with a Chiral Enamine

| Entry | Reactants | Major Diastereomer | Diastereomeric Ratio (d.r.) |

|---|

Transition Metal-Catalyzed Transformations

The sulfonyl chloride functional group is a versatile handle for various transition metal-catalyzed reactions. Palladium, in particular, has been extensively used to catalyze cross-coupling and related transformations involving sulfonyl chlorides, which can serve as effective alternatives to more traditional organohalides. nih.gov

Stereochemical Control and Asymmetric Synthesis in 3 Fluorocyclopentane 1 Sulfonyl Chloride Chemistry

Analysis of Stereoisomerism and Chirality in 3-Fluorocyclopentane-1-sulfonyl chloride

This compound possesses two stereocenters at the C1 and C3 positions of the cyclopentane (B165970) ring. A stereocenter is a carbon atom bonded to four different groups. utexas.edu The presence of these two stereocenters gives rise to multiple stereoisomers. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. libretexts.org

The relationship between the fluorine atom at C3 and the sulfonyl chloride group at C1 determines the diastereomeric form of the molecule. When both substituents are on the same face of the ring, it is the cis isomer. When they are on opposite faces, it is the trans isomer.

For a molecule with 'n' chiral centers, a maximum of 2n stereoisomers are possible. utexas.edu In this case, with n=2, there is a maximum of four possible stereoisomers.

Cis Isomer: In the cis configuration, the molecule has a plane of symmetry, making it a meso compound. Meso compounds are achiral despite having two or more chiral centers. Therefore, there is only one cis isomer, which is achiral and will not have an enantiomer.

Trans Isomers: The trans configuration lacks a plane of symmetry, resulting in a chiral molecule. This chirality means the trans isomer exists as a pair of enantiomers—non-superimposable mirror images of each other. libretexts.org These enantiomers are designated as (1R,3R) and (1S,3S).

Therefore, this compound exists as three distinct stereoisomers: one achiral cis (meso) form and a pair of chiral trans enantiomers.

| Stereoisomer | Configuration | Chirality | Relationship |

|---|---|---|---|

| cis-3-Fluorocyclopentane-1-sulfonyl chloride | (1R,3S) or (1S,3R) | Achiral (Meso) | Diastereomer of the trans isomers |

| trans-3-Fluorocyclopentane-1-sulfonyl chloride | (1R,3R) | Chiral | Enantiomer of the (1S,3S) isomer |

| trans-3-Fluorocyclopentane-1-sulfonyl chloride | (1S,3S) | Chiral | Enantiomer of the (1R,3R) isomer |

Asymmetric Synthesis of Chiral this compound and its Derivatives

Asymmetric synthesis refers to the conversion of an achiral starting material into a chiral product, aiming to selectively produce a single enantiomer. researchgate.net The synthesis of enantiomerically pure forms of this compound requires stereocontrolled methods to establish the two chiral centers on the cyclopentane ring.

Application of Chiral Auxiliaries and Organocatalysts

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a non-chiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereochemistry is set, the auxiliary can be removed. For the synthesis of chiral this compound derivatives, a chiral auxiliary could be attached to a cyclopentene (B43876) precursor. Subsequent reactions, such as fluorination or addition of a sulfur-containing group, would proceed diastereoselectively, guided by the steric and electronic properties of the auxiliary. Sulfur-based chiral auxiliaries, like camphorsultam or Evans' oxazolidinones, have proven effective in various asymmetric transformations, including aldol (B89426) reactions and Michael additions, which could be employed to construct the cyclopentane ring. wikipedia.orgscielo.org.mxresearchgate.net

Organocatalysts: Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations. mdpi.com This approach avoids the use of metals and often proceeds under mild conditions. chimia.ch For synthesizing the fluorinated cyclopentane core, an organocatalytic intramolecular Michael addition could be employed. researchgate.net For instance, a linear precursor containing a nucleophilic nitronate and an α,β-unsaturated ketone moiety can be cyclized using a chiral bifunctional thiourea (B124793) catalyst to form a cyclopentane ring with high stereocontrol. researchgate.net Cinchona alkaloid-based catalysts have also been successfully used in the asymmetric synthesis of fluorinated cyclohexenones, demonstrating their potential for creating fluorinated cyclic systems with high enantiomeric excess (ee) and diastereomeric ratios (dr). nih.gov

| Method | Controller | Example | Applicable Reaction Type |

|---|---|---|---|

| Chiral Auxiliary | Evans' Oxazolidinone | (S)-4-Benzyl-2-oxazolidinone | Aldol reactions, Alkylations, Michael additions wikipedia.org |

| Oppolzer's Sultam | Camphorsultam | Diels-Alder reactions, Conjugate additions wikipedia.org | |

| Organocatalyst | Cinchona Alkaloid | Quinine, Quinidine derivatives | Michael additions, Robinson annulations nih.gov |

| Proline Derivative | (S)-Proline | Aldol reactions, Mannich reactions | |

| Thiourea Catalyst | Takemoto's catalyst | Intramolecular Michael additions researchgate.net |

Diastereoselective and Enantioselective Methodologies in Fluorinated Cyclic Systems

Achieving high diastereoselectivity and enantioselectivity is crucial for synthesizing a single stereoisomer of this compound.

Diastereoselective Methods: These methods aim to control the relative stereochemistry of the two stereocenters. In substrate-controlled synthesis, a pre-existing chiral center in the starting material directs the formation of a new stereocenter. For example, the asymmetric reduction of a ketone in a fluorinated cyclopentenone derivative could proceed with high diastereoselectivity due to the directing effect of the fluorine atom or other substituents.

Enantioselective Methods: These methods establish the absolute stereochemistry.

Catalytic Asymmetric Fluorination: The use of chiral catalysts in conjunction with an electrophilic fluorine source (like N-Fluorobenzenesulfonimide, NFSI) can introduce a fluorine atom enantioselectively. chimia.ch

Asymmetric Cyclization: As mentioned, organocatalyzed intramolecular reactions can form the cyclopentane ring enantioselectively. researchgate.net Chiral-at-metal rhodium(III) complexes have also been shown to catalyze enantioselective cyclopropanations, which could be a starting point for ring-expansion strategies to form chiral cyclopentanes. nih.gov

Kinetic Resolution: This process can separate a racemic mixture of a chiral intermediate by having one enantiomer react faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted.

Regio- and Stereocontrol in Ring-Opening and Ring-Forming Reactions

The construction of the 3-fluorocyclopentane skeleton can be approached through either ring-forming (cyclization) or ring-opening/rearrangement reactions, where regio- and stereocontrol are paramount.

Ring-Forming Reactions:

[2+2+1] Cycloadditions: The Pauson-Khand reaction, a [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, is a powerful method for constructing cyclopentenones. beilstein-journals.org Using a fluorinated alkene or alkyne as a substrate allows for the direct incorporation of fluorine into the five-membered ring. The stereochemical outcome can be controlled by using chiral catalysts or substrates with existing stereocenters.

Nazarov Cyclization: This reaction involves the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone to form a cyclopentenone. The presence of a fluorine atom on the dienyl system can significantly enhance the rate and regioselectivity of the cyclization, providing a route to α-fluorocyclopentenone derivatives. nih.gov

Ring-Opening and Ring-Expansion Reactions:

Cyclopropane Ring-Opening: Highly fluorinated cyclopropanes can undergo regioselective ring-opening reactions with halogens to produce 1,3-dihalopropanes. nih.gov A similar strategy involving the electrophile-mediated ring-opening of a vinylcyclopropane (B126155) could be envisioned to form a cyclopentyl cation intermediate, which could then be trapped.

Cyclobutane Ring-Expansion: An enantioselective organocatalyzed fluorination can induce a Wagner-Meerwein rearrangement of allylic cyclobutanols, leading to a ring expansion. mdpi.com This method allows for the stereocontrolled synthesis of β-fluoro spirocyclic ketones, demonstrating a viable pathway from four- to five-membered rings while installing the fluorine atom stereoselectively. mdpi.com

Impact of Fluorine on the Chemical Behavior of 3 Fluorocyclopentane 1 Sulfonyl Chloride

Electronic Effects of Fluorine on Sulfonyl Reactivity and Reaction Selectivity

The fluorine atom at the 3-position of the cyclopentane (B165970) ring exerts a significant electronic influence on the distant sulfonyl chloride group, primarily through its strong inductive effect. Fluorine is the most electronegative element, leading to a substantial withdrawal of electron density from the carbon skeleton of the cyclopentane ring. This electron-withdrawing effect is transmitted through the sigma bonds of the ring, a phenomenon known as the -I (negative inductive) effect.

This inductive withdrawal of electron density propagates to the C-1 carbon, which is bonded to the sulfonyl chloride group. As a result, the sulfur atom of the sulfonyl chloride moiety becomes more electron-deficient and, therefore, more electrophilic. This enhanced electrophilicity increases the reactivity of the sulfonyl chloride towards nucleophiles. The general reactivity of sulfonyl halides is known to be in the order of Cl < Br < I, and while the fluorine is not directly attached to the sulfur, its presence on the alkyl chain enhances the reactivity of the sulfonyl chloride. acs.org

In contrast to sulfonyl chlorides, sulfonyl fluorides are generally more stable and less reactive, a property attributed to the strong sulfur-fluorine bond. nih.gov However, in 3-fluorocyclopentane-1-sulfonyl chloride, the fluorine is on the alkyl scaffold, not directly attached to the sulfur. Its role here is to modulate the reactivity of the sulfonyl chloride group, making it a more potent electrophile for reactions such as sulfonamide or sulfonate ester formation. sigmaaldrich.com This increased reactivity can also influence the selectivity of reactions, particularly in competitive scenarios where multiple electrophilic sites are present in a molecule. The more reactive, fluorinated sulfonyl chloride will preferentially react with a limiting nucleophile.

Inductive and Steric Influences of Fluorine Substitution on Reaction Pathways

The influence of the fluorine atom on the reaction pathways of this compound is a combination of its inductive and steric effects. As discussed, the primary influence is the powerful inductive electron withdrawal, which activates the sulfonyl chloride group.

From a steric perspective, fluorine is relatively small, with a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). Therefore, the fluorine atom at the 3-position of the cyclopentane ring does not introduce significant steric hindrance around the sulfonyl chloride group at the 1-position. This minimal steric profile means that the reaction pathways are predominantly governed by electronic effects rather than steric obstruction.

The interplay between these effects can be summarized as follows:

Inductive Effect: This is the dominant factor, leading to an increased rate of reaction with nucleophiles due to the enhanced electrophilicity of the sulfur atom.

Steric Effect: The small size of the fluorine atom results in negligible steric hindrance at the reaction center, allowing for easier access of nucleophiles.

This combination of strong electronic activation and low steric hindrance makes this compound a potentially more efficient reagent in certain synthetic applications compared to its non-fluorinated counterpart or analogues with bulkier substituents.

Conformational Analysis of the Fluorinated Cyclopentane Ring and its Stereoelectronic Implications

The five-membered cyclopentane ring is not planar and exists in a dynamic equilibrium between two puckered conformations: the envelope and the twist (or half-chair) form. The introduction of a fluorine atom at the 3-position influences the conformational preference of the ring due to stereoelectronic effects.

One of the key stereoelectronic interactions involving fluorine is the gauche effect, where a gauche arrangement of two electronegative substituents is favored over an anti-arrangement. acs.org In the context of this compound, the conformational preference will be influenced by the orientation of the C-F bond relative to the C-S bond and other C-H bonds in the ring. The ring will pucker in a way that minimizes dipole moments and maximizes stabilizing hyperconjugative interactions. st-andrews.ac.uk

Hyperconjugation involves the donation of electron density from a bonding orbital (e.g., a C-H or C-C σ orbital) to an adjacent antibonding orbital (e.g., a C-F or C-S σ* orbital). The specific puckering of the 3-fluorocyclopentane ring will determine the dihedral angles between these orbitals, thereby affecting the extent of these stabilizing interactions. For instance, an anti-periplanar arrangement of a C-H bond to the C-F bond can lead to a stabilizing σC-H → σ*C-F interaction. st-andrews.ac.uk

The preferred conformation of the ring has direct stereoelectronic implications for the reactivity of the sulfonyl chloride group. The orientation of the sulfonyl chloride group (axial-like or equatorial-like in the puckered ring) can affect its accessibility to incoming nucleophiles and the stereochemical outcome of the reaction. While a detailed computational analysis would be required to definitively determine the lowest energy conformation of this compound, the principles of stereoelectronic control suggest that the fluorine atom plays a crucial role in dictating the three-dimensional structure of the molecule and, consequently, its reactivity. researchgate.net

Fluorine Effects on Reaction Outcomes and Chemoselectivity in Complex Scaffolds

The electronic and conformational effects of the fluorine atom in this compound can have a significant impact on reaction outcomes and chemoselectivity, particularly in the synthesis of complex molecules.

The enhanced electrophilicity of the sulfonyl chloride group, due to the fluorine's inductive effect, can lead to higher yields and shorter reaction times. More importantly, it can impart chemoselectivity in reactions with polyfunctional molecules. For instance, if a substrate contains both an amine and a less reactive alcohol, the activated sulfonyl chloride may react selectively with the more nucleophilic amine. In cases where a molecule has multiple amine groups of similar reactivity, the less sterically hindered nature of the fluorinated cyclopentyl scaffold may still allow for selective reaction.

Furthermore, the conformational preferences dictated by the fluorine atom can influence diastereoselectivity in reactions where new stereocenters are formed. The defined three-dimensional arrangement of the molecule can favor the approach of a reagent from a specific face, leading to a higher proportion of one diastereomer over another.

While sulfonyl chlorides are generally highly reactive and may show limited chemoselectivity, the presence of fluorine can fine-tune this reactivity. scienceopen.com In contrast, sulfonyl fluorides are known for their unique reactivity profile, often requiring specific activation to react, which can be advantageous for achieving high chemoselectivity. scienceopen.comnih.gov Although this compound is not a sulfonyl fluoride (B91410), the electronic perturbation caused by the fluorine atom places its reactivity in a potentially more useful range for certain applications in complex molecule synthesis, where controlled reactivity is paramount. nih.gov

Below is a table summarizing the anticipated effects of the fluorine atom in this compound compared to its non-fluorinated analog.

| Property | Cyclopentane-1-sulfonyl chloride | This compound | Rationale |

| Electrophilicity of Sulfur | Standard | Increased | Inductive electron withdrawal by fluorine. |

| Reactivity with Nucleophiles | Standard | Higher | Increased electrophilicity of the sulfur atom. |

| Steric Hindrance | Low | Low | The small size of the fluorine atom. |

| Conformational Bias | Less pronounced | More pronounced | Stereoelectronic effects of the C-F bond. |

| Potential for Chemoselectivity | Moderate | Potentially higher | Fine-tuned reactivity due to electronic effects. |

Advanced Spectroscopic Characterization and Computational Studies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Derivative Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For derivatives of 3-Fluorocyclopentane-1-sulfonyl chloride, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive structural picture.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the cyclopentane (B165970) ring. The proton attached to the carbon bearing the sulfonyl chloride group (C1) would appear significantly downfield due to the strong electron-withdrawing effect of the SO₂Cl moiety. Similarly, the proton on the carbon with the fluorine atom (C3) would also be shifted downfield and would exhibit splitting due to coupling with the adjacent fluorine atom (²JHF) and neighboring protons. The remaining methylene (B1212753) protons would appear as complex multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum would display unique resonances for each carbon atom in the cyclopentane ring, assuming a lack of symmetry. The carbon bonded to the sulfonyl chloride group (C1) and the carbon bonded to fluorine (C3) would be the most deshielded, appearing at the lowest field. The C-F coupling constants (¹JCF, ²JCF, etc.) would provide further confirmation of the fluorine's position. walisongo.ac.id

¹⁹F NMR: As a nucleus with 100% natural abundance and high sensitivity, ¹⁹F NMR is particularly powerful for analyzing fluorinated compounds. nih.gov A single resonance would be expected for the fluorine atom in this compound. The coupling of this fluorine nucleus to adjacent protons (²JHF and ³JHF) would be observable in both the ¹H and ¹⁹F spectra, providing critical information for assigning the stereochemistry and conformation of the cyclopentane ring. nih.gov

Table 1: Predicted NMR Spectroscopic Data for this compound Note: These are estimated values based on typical ranges for similar functional groups.

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity & Coupling |

| ¹H (on C1-SO₂Cl) | 4.0 - 4.5 | Multiplet |

| ¹H (on C3-F) | 4.5 - 5.0 | Multiplet with H-F coupling (²JHF) |

| ¹H (other CH₂) | 1.5 - 2.5 | Complex Multiplets |

| ¹³C (C1-SO₂Cl) | 70 - 80 | Doublet (due to C-F coupling) |

| ¹³C (C3-F) | 85 - 95 | Doublet (large ¹JCF) |

| ¹³C (other CH₂) | 20 - 40 | Doublets (due to C-F coupling) |

| ¹⁹F | -170 to -190 | Multiplet |

Mass Spectrometry Techniques for Structural Confirmation of Reaction Products

Mass spectrometry (MS) is a key technique for confirming the molecular weight and elemental composition of reaction products derived from this compound. Techniques such as Electron Ionization (EI) and Electrospray Ionization (ESI) would be employed.

The mass spectrum would show a molecular ion peak (M⁺). A characteristic feature would be the isotopic pattern of the molecular ion, showing two peaks separated by two mass units in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom (³⁵Cl and ³⁷Cl).

Common fragmentation patterns for alkyl sulfonyl chlorides include the loss of a chlorine radical (M-35/37) and the loss of a sulfur dioxide molecule (SO₂), which has a mass of 64. libretexts.orgslideshare.net Further fragmentation of the cyclopentyl ring would also be expected. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, enabling the confirmation of the elemental formula of the parent compound and its reaction products. mdpi.com

X-ray Crystallography for Elucidating Solid-State Structures and Intermolecular Interactions

For solid, crystalline derivatives of this compound, single-crystal X-ray crystallography provides the definitive three-dimensional structure at atomic resolution. nih.gov This technique would unambiguously determine the molecular geometry, including all bond lengths, bond angles, and the precise conformation of the five-membered ring (e.g., envelope or twist conformation).

Furthermore, X-ray crystallography is crucial for analyzing the supramolecular architecture, revealing how molecules are arranged in the crystal lattice. researchgate.net It allows for the detailed study of noncovalent interactions, such as hydrogen bonds (e.g., C-H···O=S), halogen bonds involving the chlorine atom, and other dipole-dipole interactions that dictate the packing and physical properties of the solid material. nih.govnih.gov

Computational Chemistry Approaches

Computational chemistry offers profound insights into the electronic structure, reactivity, and noncovalent interactions of molecules, complementing experimental data.

Density Functional Theory (DFT) is a powerful computational method used to investigate the energetics of chemical reactions. For this compound, DFT calculations can be used to model its reactions, such as nucleophilic substitution at the sulfur atom. nih.gov By calculating the energies of reactants, products, intermediates, and transition states, a detailed potential energy surface for the reaction can be constructed. dntb.gov.ua This allows for the elucidation of the reaction mechanism, determining whether it proceeds through a concerted Sₙ2-type pathway or a stepwise addition-elimination mechanism. nih.govmdpi.com Such calculations can explain observed reaction rates and selectivities.

Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from X-ray crystallography. mdpi.commdpi.com For crystalline derivatives of this compound, this analysis partitions the crystal space into regions defined by the electron distribution of the molecules. nih.gov

Quantum chemical methods, including DFT and other ab initio approaches, are instrumental in predicting the intrinsic reactivity and selectivity of molecules. rsc.orgmdpi.com For this compound, these calculations can determine various electronic properties that govern its chemical behavior.

By calculating molecular orbitals (e.g., HOMO and LUMO), one can predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com The generation of a Molecular Electrostatic Potential (MEP) map would visually demonstrate the electron distribution, highlighting the electrophilic nature of the sulfur atom in the sulfonyl chloride group, making it susceptible to attack by nucleophiles. These theoretical predictions can guide synthetic efforts by forecasting the most probable outcomes of a reaction, thereby saving experimental time and resources. researchgate.netnih.gov

Applications of 3 Fluorocyclopentane 1 Sulfonyl Chloride and Its Derivatives in Academic Organic Synthesis

Utilization as Versatile Building Blocks and Synthons for Complex Molecule Construction

3-Fluorocyclopentane-1-sulfonyl chloride is a valuable building block in organic synthesis, prized for incorporating a fluorinated alicyclic scaffold into larger molecules. The presence of the fluorine atom and the sulfonyl chloride group on a conformationally restricted cyclopentane (B165970) ring offers a unique combination of properties. Sulfonyl chlorides, in general, are staple reagents in medicinal chemistry, often used to react with amines to form complex sulfonamides. sigmaaldrich.com The cyclopentane core provides a three-dimensional structure that is increasingly sought after in drug discovery to improve physicochemical properties.

As a synthon, this compound provides a reactive handle—the sulfonyl chloride—for coupling with a wide array of nucleophiles. This functional group is a precursor to various other sulfur(VI) functionalities. Multigram syntheses of related fluorinated cyclobutane building blocks have been developed, leading to key intermediates like carboxylic acids, alcohols, amines, and sulfonyl chlorides, highlighting the importance of such fluorinated cyclic systems in synthetic chemistry. The strategic placement of fluorine can significantly influence the electronic properties, conformation, and metabolic stability of the final molecule.

Participation in Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

While this compound is a sulfonyl chloride, it is a direct precursor to the corresponding sulfonyl fluoride required for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. The conversion is typically achieved through a halide exchange reaction. SuFEx is a next-generation click chemistry reaction that relies on the unique reactivity of the S(VI)-F bond. sigmaaldrich.comnih.gov This chemistry is characterized by its high efficiency, broad scope, and stability of the resulting linkages, making it a powerful tool for connecting molecular fragments. sigmaaldrich.combldpharm.com

The sulfonyl fluoride group is exceptionally stable under many conditions, including resistance to reduction and thermolysis, yet it reacts efficiently with nucleophiles under specific activation conditions. sigmaaldrich.combldpharm.com Unlike sulfonyl chlorides, which can undergo side reactions, sulfonyl fluorides react chemoselectively at the sulfur center, producing only sulfonylation products. sigmaaldrich.com This combination of stability and controlled reactivity makes SuFEx an ideal ligation strategy in diverse fields, including drug discovery and materials science. sigmaaldrich.comnih.gov

The SuFEx reaction is highly effective for forming sulfonate esters through the reaction of sulfonyl fluorides with oxygen-containing nucleophiles such as phenols and alcohols. This transformation is typically facilitated by a base or a catalyst that activates the nucleophile or the sulfonyl fluoride. Proton or silicon centers can activate the S-F bond for exchange with S-O bonds, leading to the formation of highly stable sulfate or sulfonate connectors. nih.gov The reaction is often tolerant of a wide range of functional groups and can proceed in aqueous environments, a key advantage of click chemistry. sigmaaldrich.com The resulting sulfonate esters are important functional groups in various biologically active molecules and materials.

Table 1: Representative SuFEx Reactions with O-Nucleophiles

| Sulfonyl Fluoride Reactant | Nucleophile | Product | Significance |

|---|---|---|---|

| Aryl-SO₂F | Phenol (B47542) | Aryl Sulfonate Ester | Formation of stable linkages in polymers and bioconjugates. |

| Alkyl-SO₂F | Alcohol | Alkyl Sulfonate Ester | Synthesis of key intermediates for further functionalization. |

The reaction of sulfonyl fluorides with nitrogen-containing nucleophiles, primarily primary and secondary amines, is a cornerstone of SuFEx chemistry, leading to the formation of robust sulfonamide linkages. Sulfonamides are a critical pharmacophore found in numerous approved drugs. The SuFEx approach provides a highly reliable and chemoselective method for their synthesis. sigmaaldrich.com The reaction proceeds cleanly and is often catalyzed by simple bases. The stability of the sulfonyl fluoride group allows for its use in complex molecular settings where a more reactive sulfonyl chloride might fail. This reactivity has been harnessed to modify amino acid residues in biological contexts, demonstrating the biocompatibility of the SuFEx process. bldpharm.com

Table 2: SuFEx Reactions with N-Nucleophiles

| Sulfonyl Fluoride Reactant | Nucleophile | Product | Application Area |

|---|---|---|---|

| Aryl-SO₂F | Primary Amine | N-Aryl-Sulfonamide | Medicinal Chemistry, Drug Synthesis. sigmaaldrich.com |

| Alkyl-SO₂F | Secondary Amine | N,N-Dialkyl-Sulfonamide | Agrochemicals, Materials Science. |

While less common than reactions with O- or N-nucleophiles, the SuFEx reaction can also be employed with carbon-containing nucleophiles (pronucleophiles) to form sulfones. nih.gov This transformation is significant as aryl alkyl sulfones are an important structural motif in drug discovery. nih.govresearchgate.net A general method has been developed to couple aryl sulfonyl fluorides with a diverse range of alkyl carbon pronucleophiles, including esters, amides, nitriles, and heteroarenes, under mild, room-temperature conditions. nih.gov This reaction expands the utility of SuFEx beyond traditional heteroatom nucleophiles, providing a powerful tool for creating C-S bonds and accessing a wide array of sulfone-containing molecules for medicinal chemistry applications. nih.gov

Table 3: Scope of Carbon Pronucleophiles in SuFEx Reactions

| Pronucleophile Class | Example | Product | Reference |

|---|---|---|---|

| Esters | Diethyl malonate | α-Sulfone ester | researchgate.netclaremont.edu |

| Amides | N-Phenylacetamide | Amidosulfone | claremont.edu |

| Nitriles | Phenylacetonitrile | α-Sulfone nitrile | nih.gov |

| Heteroarenes | Indole (B1671886) | Aryl alkyl sulfone | nih.gov |

Strategic Use in the Development of Fluorinated Scaffolds and Novel Ring Systems

The incorporation of the 3-fluorocyclopentane moiety via its sulfonyl chloride derivative is a strategic approach to creating novel fluorinated scaffolds. The conformational rigidity of the cyclopentane ring combined with the electronic influence of the fluorine atom can pre-organize molecules for binding to biological targets. Sulfonyl chlorides are pivotal precursors for a wide range of functional groups, enabling the construction of diverse molecular architectures. orgsyn.org

This building block can be used in cycloaddition reactions or intramolecular cyclizations to form new ring systems. For instance, α,β-unsaturated sulfonyl fluorides can participate in [3+2] and [2+2] cycloaddition reactions to generate unique heterocyclic sulfonyl fluorides. The sulfonyl group can act as a linchpin, connecting different parts of a molecule or participating directly in the ring-forming step. The synthesis of spirocyclic and anellated pyridazine derivatives, for example, often starts from cyclic ketones which are then elaborated into complex heterocyclic systems, a strategy adaptable to cyclopentane derivatives. researchgate.net

Contribution to the Synthesis of Fluorinated Analogues for Mechanistic Probing in Chemical Biology

The introduction of fluorine into bioactive molecules is a well-established strategy in chemical biology and drug discovery. nih.gov The 3-fluorocyclopentane-1-sulfonyl group can be used to synthesize fluorinated analogues of natural products or enzyme inhibitors to probe biological mechanisms. The sulfonyl fluoride functional group itself is a key reactive probe, capable of forming stable, covalent bonds with nucleophilic amino acid residues (e.g., serine, tyrosine, lysine) in enzyme active sites. bldpharm.comnih.gov This unique balance of stability and context-dependent reactivity makes sulfonyl fluorides powerful tools for covalent inhibitor design and activity-based protein profiling. nih.gov

By incorporating the 3-fluorocyclopentane moiety, researchers can study how the size, shape, and electronics of a fluorinated aliphatic ring affect binding affinity and biological activity. The fluorine atom can serve as a sensitive reporter for ¹⁹F NMR studies, allowing for the direct observation of the molecule's binding environment within a biological system. Furthermore, fluorinated diaminocyclopentanes have been reported as useful probes for RNA structure, demonstrating the utility of such scaffolds in understanding biological macromolecules. nih.gov

Future Research Directions in 3 Fluorocyclopentane 1 Sulfonyl Chloride Chemistry

Development of Highly Enantioselective and Diastereoselective Synthetic Routes to Access Specific Stereoisomers

The presence of two stereocenters in 3-Fluorocyclopentane-1-sulfonyl chloride (at C1 and C3) means it can exist as four possible stereoisomers. The biological activity and material properties of these isomers are likely to be distinct. Therefore, a critical area of future research will be the development of synthetic methods that provide precise control over the stereochemical outcome.

Currently, the stereoselective synthesis of functionalized cyclopentanes is a well-established field, with numerous strategies available for constructing chiral five-membered rings. nih.govrsc.org These methods often serve as a foundation for the synthesis of complex bioactive molecules. nih.gov Future work on this compound will likely involve the adaptation and refinement of these existing methodologies.

Key research thrusts in this area will include:

Asymmetric Catalysis: The use of chiral catalysts to control the formation of the cyclopentane (B165970) ring or the introduction of the fluorine and sulfonyl chloride moieties is a promising avenue. This could involve enantioselective desymmetrization of a prochiral cyclopentane precursor or a kinetic resolution of a racemic intermediate. The development of novel chiral ligands for transition metal catalysts or new organocatalysts will be crucial for achieving high levels of enantioselectivity and diastereoselectivity.

Chiral Pool Synthesis: Starting from readily available chiral precursors, such as carbohydrates or amino acids, is another viable strategy. This approach leverages the inherent chirality of the starting material to construct the desired stereoisomer of the fluorinated cyclopentane ring.

Substrate-Controlled Diastereoselective Reactions: For molecules with existing stereocenters, the inherent stereochemistry can be used to direct the stereochemical outcome of subsequent reactions. Research in this area will focus on understanding the conformational preferences of fluorocyclopentane (B75047) intermediates and how these influence the facial selectivity of reagents.

The successful development of these synthetic routes will be essential for systematically evaluating the properties of each stereoisomer of this compound and unlocking their full potential in various applications.

Exploration of Novel Reactivity Modes and Undiscovered Mechanistic Pathways

Sulfonyl chlorides are versatile functional groups known to participate in a wide range of chemical transformations. magtech.com.cn Future research will focus on uncovering new reactions and mechanistic pathways for this compound, driven by the unique electronic and steric properties of the fluorinated cyclopentyl scaffold.

Recent advances in photoredox and transition-metal catalysis have significantly expanded the reaction scope of sulfonyl chlorides. researchgate.netepfl.ch These methods often proceed through the generation of sulfonyl radicals, which can participate in various addition and cross-coupling reactions. acs.org A key area of future investigation will be the application of these modern synthetic methods to this compound.

Specific areas for exploration include:

Radical-Mediated Transformations: The generation of the 3-fluorocyclopentanesulfonyl radical via photoredox or transition-metal catalysis could enable a host of novel transformations. acs.org This could include additions to alkenes and alkynes, Minisci-type reactions with heteroarenes, and cross-coupling reactions to form C-S bonds. Understanding the influence of the fluorine substituent on the stability and reactivity of the sulfonyl radical will be a key mechanistic question.

Transition-Metal Catalyzed Cross-Coupling Reactions: Beyond radical pathways, transition-metal catalysis can facilitate the direct cross-coupling of sulfonyl chlorides with various partners. researchgate.net Future work could explore Suzuki-Miyaura, Negishi, and Stille couplings to form new carbon-sulfur bonds, providing access to a wide range of derivatives.

Reactions with Unsaturated Systems: The reactions of sulfonyl chlorides with alkenes, alkynes, and imines can lead to a variety of interesting products, including β-sultams and other heterocyclic structures. researchgate.netresearchgate.net Investigating the reactivity of this compound with these unsaturated partners could lead to the discovery of novel fluorinated scaffolds.

Mechanistic Elucidation: Detailed mechanistic studies, including kinetic analysis and computational modeling, will be crucial for understanding the factors that govern the reactivity of this compound. cdnsciencepub.com This will include investigating the role of the solvent, the influence of the fluorine atom on the electronic properties of the sulfonyl chloride group, and the potential for concerted versus stepwise reaction pathways. nih.gov

Integration into Automated Synthesis Platforms and Continuous Flow Chemistry for Scalability

To fully realize the potential of this compound and its derivatives, scalable and efficient synthetic methods are required. Automated synthesis platforms and continuous flow chemistry offer significant advantages over traditional batch processes in terms of safety, efficiency, and scalability.

Continuous flow chemistry, in particular, is well-suited for handling highly reactive intermediates and exothermic reactions, which are often associated with sulfonyl chloride chemistry. rsc.org The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to improved yields, selectivities, and safety profiles. rsc.org

Future research in this area will focus on:

Development of Flow-Based Synthetic Routes: Adapting existing batch syntheses of this compound and its derivatives to continuous flow processes. This will involve optimizing reaction conditions for the flow environment and may require the development of novel reactor designs.

In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to enable real-time monitoring and control of the reaction. This can significantly streamline the synthetic workflow and reduce manual handling of intermediates.

Automated Reaction Optimization: Utilizing automated platforms to rapidly screen a wide range of reaction parameters to identify optimal conditions for the synthesis of this compound and its derivatives. This can accelerate the discovery of new reactions and the development of robust synthetic protocols.

The integration of this compound chemistry into these modern synthetic platforms will be crucial for its translation from academic research to industrial applications.

Advanced Computational Design and Prediction of New Transformations and Applications

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the design of new molecules and materials. In the context of this compound chemistry, computational methods can play a pivotal role in guiding future research directions.

Key areas where computational design and prediction will be impactful include:

Prediction of Stereoselectivity: Computational modeling can be used to predict the stereochemical outcome of asymmetric reactions, aiding in the rational design of chiral catalysts and auxiliaries for the synthesis of specific stereoisomers of this compound.

Exploration of Reaction Mechanisms: Density functional theory (DFT) and other computational methods can be employed to investigate the mechanisms of known and hypothetical reactions of this compound. This can provide valuable insights into the factors that control reactivity and selectivity.

Design of Novel Derivatives: Computational screening can be used to predict the properties of a large number of virtual derivatives of this compound. This can help to identify promising candidates for specific applications, such as pharmaceuticals, agrochemicals, or materials science.

Understanding Non-covalent Interactions: The fluorine atom in this compound can participate in a variety of non-covalent interactions, such as hydrogen bonding and halogen bonding. Computational studies can help to elucidate the nature and strength of these interactions, which can be crucial for understanding the compound's behavior in biological systems and materials. nih.gov

Q & A

Q. What are the optimal synthetic routes for 3-fluorocyclopentane-1-sulfonyl chloride, and how can purity be validated?

The synthesis typically involves fluorination of cyclopentane precursors followed by sulfonation. For fluorinated sulfonyl chlorides, a common method is the reaction of cyclopentane derivatives with sulfuryl chloride (SOCl) under controlled anhydrous conditions, often in dichloromethane or chloroform . Post-synthesis, purification via fractional distillation or column chromatography (using silica gel and ethyl acetate/hexane eluents) is critical to achieve >95% purity. Validation requires NMR (¹H, ¹³C, ¹⁹F) for structural confirmation and HPLC with UV detection at 254 nm to assess purity .

Q. What analytical techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹⁹F NMR is essential for confirming the fluorination position (δ ~ -180 ppm for C-F bonds in sulfonyl chlorides) .

- Mass Spectrometry (HRMS) : Accurate mass determination (e.g., [M+Na] peaks) resolves ambiguities in molecular formula.

- X-ray Crystallography : For unambiguous structural assignment, single-crystal X-ray diffraction is recommended if crystalline derivatives (e.g., amine adducts) can be prepared .

Q. How does the compound’s stability impact experimental design?

this compound is moisture-sensitive and prone to hydrolysis. Storage under inert gas (argon) at -20°C in amber vials is advised. Decomposition products (e.g., sulfonic acids) can be monitored via TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) . Kinetic stability studies in solvents like THF or DMF at 25°C over 24 hours are recommended to establish shelf-life .

Advanced Research Questions

Q. What reaction mechanisms govern the sulfonation and fluorination steps in its synthesis?

The sulfonation step likely proceeds via a two-step electrophilic substitution: (1) generation of a sulfur trioxide intermediate from SOCl, and (2) attack by the cyclopentane ring. Fluorination may involve nucleophilic displacement (e.g., using KF in DMF) or radical pathways, depending on the precursor. Isotopic labeling (e.g., ³⁴S in SOCl) coupled with MS/MS fragmentation can elucidate mechanistic pathways .

Q. How do steric and electronic effects influence its reactivity in nucleophilic substitutions?

The cyclopentane ring imposes steric hindrance, slowing reactions with bulky nucleophiles (e.g., tert-butylamine). Electronic effects from the fluorine atom (strongly electron-withdrawing) activate the sulfonyl chloride group, enhancing reactivity toward amines and alcohols. Comparative kinetic studies with non-fluorinated analogs (e.g., cyclopentanesulfonyl chloride) are necessary to quantify these effects .

Q. How can contradictions in reported stability data across studies be resolved?

Discrepancies often arise from differences in solvent polarity, trace moisture, or storage conditions. A standardized protocol for stability testing should include:

- Control of solvent water content (Karl Fischer titration to ensure <50 ppm HO).

- Thermogravimetric analysis (TGA) to assess thermal decomposition thresholds.

- Replicate experiments under inert vs. ambient conditions to isolate degradation pathways .

Q. What strategies optimize its use in synthesizing fluorinated sulfonamide derivatives?

For regioselective sulfonamide formation:

Q. How can computational modeling predict its reactivity in novel reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states for sulfonyl chloride reactions. Key parameters include:

- Electrostatic potential maps to identify nucleophilic attack sites.

- Activation energy barriers for fluorination vs. sulfonation steps.

- Solvent effects via Polarizable Continuum Models (PCM) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.